molecular formula C21H21O3P B1295295 Tris(3-methoxyphenyl)phosphine CAS No. 29949-84-6

Tris(3-methoxyphenyl)phosphine

Cat. No.: B1295295
CAS No.: 29949-84-6
M. Wt: 352.4 g/mol
InChI Key: CCXTYQMZVYIQRP-UHFFFAOYSA-N
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Description

Tris(3-methoxyphenyl)phosphine is an organic phosphorus compound with the chemical formula C21H21O3P. It is a white to almost white crystalline powder that is used in various chemical reactions and industrial applications. This compound is known for its role as a ligand in catalysis and its utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-methoxyphenyl)phosphine can be synthesized through the reaction of 1-iodo-3-methoxybenzene with sodium phosphide (NaPH2) in the presence of a photocatalyst such as PF6. The reaction is typically carried out under blue LED irradiation and an inert nitrogen atmosphere for 24 hours .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the reaction of triphenylphosphine with 3-bromoanisole under inert gas protection. This method ensures the stability of the compound and prevents unwanted side reactions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.

    Reduction: It can act as a reducing agent in various organic reactions.

    Substitution: This compound is involved in substitution reactions, particularly in the formation of carbon-phosphorus bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like triethylamine (Et3N).

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds.

    Substitution: Various phosphine derivatives.

Scientific Research Applications

Tris(3-methoxyphenyl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(3-methoxyphenyl)phosphine primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, stabilizing transition states and facilitating the formation of desired products. The molecular targets include various transition metals, and the pathways involved are typically those of catalytic cycles in organic synthesis .

Comparison with Similar Compounds

  • Tris(2-methoxyphenyl)phosphine
  • Tris(4-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethoxyphenyl)phosphine

Comparison: Tris(3-methoxyphenyl)phosphine is unique due to the position of the methoxy groups on the phenyl rings, which can influence its steric and electronic properties. This positional difference can affect its reactivity and the types of reactions it can facilitate compared to its isomers .

Properties

IUPAC Name

tris(3-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXTYQMZVYIQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)P(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184054
Record name Tris(3-methoxyphenyl)phosphine
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29949-84-6
Record name Tris(3-methoxyphenyl)phosphine
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Record name 29949-84-6
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Record name Tris(3-methoxyphenyl)phosphine
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Record name Tris(3-methoxyphenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tris(3-methoxyphenyl)phosphine interact with Tetraacetatodirhodium(II), and what are the structural outcomes?

A1: this compound acts as a ligand, coordinating to the Tetraacetatodirhodium(II) core. This interaction leads to the formation of different complexes depending on the molar ratio of the reactants.

Q2: What is the significance of studying the antitumor activity of these rhodium complexes?

A2: The research paper investigates the antitumor activity of several rhodium(II) complexes containing this compound or its derivatives. These complexes showed varying levels of activity against different tumor cell lines in vitro [].

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